Enhanced Solid-State Handling: Comparative Melting Point and Density Advantage Over C6-Fluoro Analog
The unsubstituted ethyl imidazo[1,2-a]pyridine-2-carboxylate exhibits a significantly lower melting point (78-80°C) compared to its 6-fluoro-substituted analog (146-147°C), and a lower density (1.22 g/cm³ vs. 1.31 g/cm³). These differences are critical for downstream processing and formulation, where the unsubstituted compound's more favorable solid-state properties can simplify handling and dissolution .
| Evidence Dimension | Melting Point and Density |
|---|---|
| Target Compound Data | Melting Point: 78-80°C; Density: 1.22 g/cm³ |
| Comparator Or Baseline | Ethyl 6-fluoro-imidazo[1,2-a]pyridine-2-carboxylate: Melting Point: 146-147°C; Density: 1.31 g/cm³ |
| Quantified Difference | Melting Point: -68°C; Density: -0.09 g/cm³ |
| Conditions | Measured by standard methods; melting point determined via capillary method; density predicted/measured. |
Why This Matters
Lower melting point and density facilitate easier dissolution and handling during formulation and synthesis, reducing processing time and energy input.
